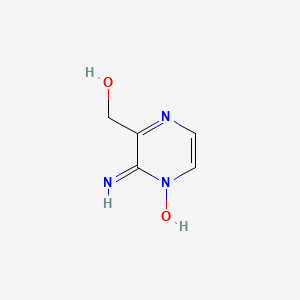
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is a heterocyclic compound that contains both hydroxymethyl and imino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol typically involves the reaction of pyrazine derivatives with formaldehyde and amines under controlled conditions. One common method involves the condensation of pyrazine-2-carbaldehyde with hydroxylamine to form the intermediate, which is then further reacted with formaldehyde to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to introduce the hydroxymethyl group efficiently, making the process more sustainable and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid.
Reduction: Formation of 2-aminopyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic addition reactions. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxymethylpyrazine: Contains a hydroxymethyl group but lacks the imino functionality.
2-Aminopyrazine: Contains an amino group instead of the imino group.
Pyrazine-2-carboxylic acid: Contains a carboxyl group instead of the hydroxymethyl group .
Uniqueness
3-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is unique due to the presence of both hydroxymethyl and imino groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds
Eigenschaften
CAS-Nummer |
72788-83-1 |
|---|---|
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
(4-hydroxy-3-iminopyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H7N3O2/c6-5-4(3-9)7-1-2-8(5)10/h1-2,6,9-10H,3H2 |
InChI-Schlüssel |
YESQNHYIUNRYJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N)C(=N1)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)

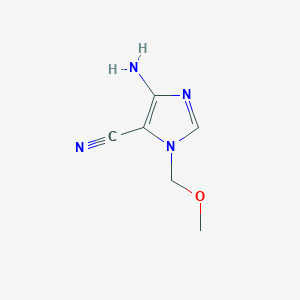
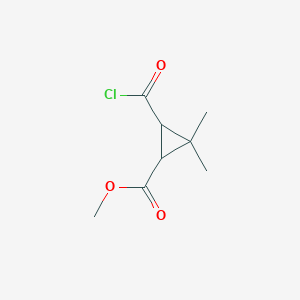
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
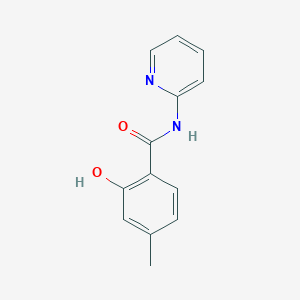



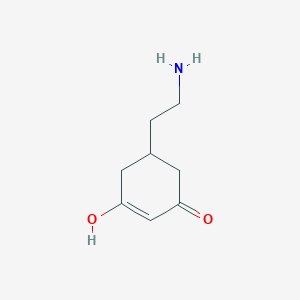
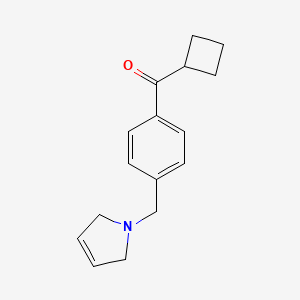

![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
